molecular formula C16H13N5O3 B4936252 7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No. B4936252
M. Wt: 323.31 g/mol
InChI Key: MOUQFEMRWRGDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, also known as DPTP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. In

Mechanism of Action

The mechanism of action of 7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and pathways that are involved in inflammation and tumor growth. It may also act as an antioxidant and protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and pathways that are involved in inflammation and tumor growth. It may also act as an antioxidant and protect against oxidative stress. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments is its potential therapeutic properties. It may be useful in the development of new drugs for the treatment of inflammation, tumors, and neurodegenerative diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to develop drugs based on its properties.

Future Directions

There are several future directions for research on 7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One area of research could be to further investigate its mechanism of action and identify specific enzymes and pathways that it targets. Another area of research could be to explore its potential therapeutic properties in greater detail, including its effects on inflammation, tumors, and neurodegenerative diseases. Additionally, research could be conducted to develop drugs based on the properties of this compound.

Synthesis Methods

The synthesis of 7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves a multi-step process that starts with the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with 2-chloro-3-formylquinoline to form this compound.

Scientific Research Applications

7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that this compound exhibits anti-inflammatory and anti-tumor activities. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

11-(2,4-dimethoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-23-10-3-4-13(14(7-10)24-2)20-6-5-12-11(15(20)22)8-17-16-18-9-19-21(12)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUQFEMRWRGDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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